Deoxyarbutin Deoxyarbutin Deoxyarbutin is a tyrosinase inhibitor (IC50 = 17.5 μM for mushroom tyrosinase). It reduces melanin content in isolated dark human melanocytes when used at a concentration of 1.56 μM. Topical administration of deoxyarbutin (5%) induces skin lightening in human skin mouse xenograft models. Deoxyarbutin also inhibits proliferation of B16/F10 murine melanoma cells (EC50 = 39.56 μM). It induces apoptosis and halts the cell cycle at the S phase in B16/F10 cells when used at a concentration of 50 μM. Deoxyarbutin (50 mg/kg) reduces tumor growth in a B16/F10 murine melanoma model.
DeoxyArbutin is a reversible tyrosinase inhibitor, inhibiting tyrosinase activity with IC50 of 50 nM. DeoxyArbutin demonstrates effective inhibition of mushroom tyrosinase in vitro with a Ki that is 10-fold lower that hydroquinone (HQ) and 350-fold lower than arbutin. DeoxyArbutin (3%) demonstrates rapid and sustained skin lightening that is completely reversible within 8 weeks after halt in topical application in a hairless, pigmented guinea pig model.
Brand Name: Vulcanchem
CAS No.: 53936-56-4
VCID: VC20762244
InChI: InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

Deoxyarbutin

CAS No.: 53936-56-4

Cat. No.: VC20762244

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Deoxyarbutin - 53936-56-4

CAS No. 53936-56-4
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 4-(oxan-2-yloxy)phenol
Standard InChI InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
Standard InChI Key GFBCWCDNXDKFRH-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)OC2=CC=C(C=C2)O
Appearance Powder

Chemical Structure and Properties

Deoxyarbutin is chemically identified as a glucoside derivative of hydroquinone . Its full chemical name, 4-[(tetrahydro-2H-pyran-2-yl) oxy] phenol, reflects its structural composition featuring a phenol group attached to a tetrahydropyran ring via an oxygen atom . This structure is crucial to its function as a tyrosinase inhibitor, as it allows the molecule to effectively compete with the natural substrate at the enzyme's active site.

The molecule's structural modification from arbutin grants deoxyarbutin several advantageous properties. It demonstrates enhanced stability under certain conditions compared to some other skin-lightening agents, though it remains sensitive to temperature changes as reflected in thermodegradation studies . Its molecular design also allows for improved skin penetration, which contributes to its effectiveness as a topical depigmenting agent.

Unlike some other tyrosinase inhibitors, deoxyarbutin exhibits reversible action, meaning that normal melanin production resumes once the treatment is discontinued . This reversibility is an important characteristic that distinguishes it from agents that may cause permanent depigmentation or damage to melanocytes.

Mechanism of Action

The primary mechanism through which deoxyarbutin achieves its skin-lightening effect is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis . Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, which subsequently leads to the formation of melanin pigments in specialized cells called melanocytes.

Deoxyarbutin functions as a competitive inhibitor of tyrosinase, effectively occupying the enzyme's active site and preventing it from binding with its natural substrate . This competitive inhibition disrupts the melanin synthesis pathway, leading to a reduction in melanin production and consequently a lighter skin tone. The inhibitory potency of deoxyarbutin is particularly notable, with studies indicating that it inhibits mushroom tyrosinase with a Ki (inhibition constant) that is 10-fold lower than hydroquinone and 350-fold lower than arbutin . This significantly higher potency explains its enhanced efficacy in skin lightening compared to other tyrosinase inhibitors.

Comparative Analysis with Other Skin-Lightening Agents

When evaluated against other skin-lightening compounds, particularly hydroquinone and arbutin, deoxyarbutin demonstrates several notable advantages. The table below presents a comparative analysis of these three agents based on key parameters:

ParameterDeoxyarbutinHydroquinoneArbutin
Tyrosinase InhibitionKi is 10-fold lower than hydroquinoneStandard referenceKi is 350-fold higher than deoxyarbutin
Effective Concentration2%4%Generally higher concentrations needed
Skin Lightening in Guinea PigsRapid and sustainedShort and unsustainedNo significant effect
ReversibilityCompletely reversiblePartially reversibleNot applicable due to minimal effect
Side EffectsMinimal reportedMultiple, including irritation and exogenous ochronosisMinimal but generally ineffective
Safety ProfileFavorableConcerns with long-term useGenerally safe

While hydroquinone has long been considered the gold standard for treating hyperpigmentation, it has been associated with multiple side effects, including irritation, contact dermatitis, and exogenous ochronosis with prolonged use . In contrast, deoxyarbutin has demonstrated a more favorable safety profile with minimal adverse effects reported in clinical studies .

Moreover, the efficacy of deoxyarbutin at a lower concentration (2%) compared to hydroquinone (4%) suggests a potential for reduced risk of side effects while maintaining therapeutic benefit . This combination of enhanced safety and comparable efficacy positions deoxyarbutin as a promising alternative to hydroquinone for the treatment of hyperpigmentation disorders.

Efficacy in Skin Lightening

Laboratory Studies

In vitro research has established deoxyarbutin as a potent inhibitor of tyrosinase activity. Laboratory studies have demonstrated that deoxyarbutin effectively inhibits mushroom tyrosinase with an inhibition constant (Ki) that is significantly lower than both hydroquinone and arbutin . This enhanced inhibitory activity translates to a more potent suppression of melanin synthesis.

The compound's mechanism reveals a reversible tyrosinase inhibition, which distinguishes it from some other skin-lightening agents that may cause permanent changes to melanocytes . This reversibility is an important characteristic that contributes to the safety profile of deoxyarbutin, as it allows for the restoration of normal pigmentation upon discontinuation of treatment.

Human Clinical Trials

The efficacy of deoxyarbutin has been further validated through human clinical trials. A double-blind randomized controlled study compared 2% deoxyarbutin and 4% hydroquinone sera in 59 female participants over a 12-week period . Both treatment groups showed significant improvement in skin depigmentation, as evidenced by instrumental measurements including chromameter (increase in L* value, indicating lightness) and mexameter (decrease in melanin index) analysis .

The table below summarizes the findings from the comparative clinical trial:

Parameter2% Deoxyarbutin4% HydroquinoneStatistical Significance
Increase in L* Value (Lightness)SignificantSignificantNo significant difference between groups
Decrease in Melanin IndexSignificantSignificantNo significant difference between groups
Side Effects ReportedNoneNoneNot applicable
Duration of Treatment12 weeks12 weeksNot applicable
Study TypeTest MethodResultsReference
Acute Oral ToxicityOECD 423 in RatsLD50 > 2000 mg/kg bw
Acute Dermal ToxicityOECD 402 in RatsLD50 > 2000 mg/kg bw
Skin IrritationOECD 404 in RabbitsNon-irritant
Eye IrritationOECD 405 in RabbitsNon-irritant
Skin SensitizationLocal Lymph Node Assay (OECD 429)Non-sensitizing
Repeated Dose Toxicity28-Day Oral Toxicity Study (OECD 407)No significant adverse effects

These toxicological studies collectively demonstrate a favorable safety profile for deoxyarbutin. The high LD50 values in both oral and dermal toxicity studies indicate low acute toxicity, while the absence of irritation and sensitization potential supports its suitability for topical application .

Temperature (°C)Half-life (t1/2) in DaysImplications for Storage
4186.07Preferred for long-term storage
2522.24Moderate stability at room temperature
457.11Rapid degradation at elevated temperatures

These stability characteristics have important implications for the formulation, packaging, and storage of products containing deoxyarbutin. Formulations should ideally incorporate stabilizing agents and appropriate packaging to protect the active ingredient from degradation. Consumers should be advised to store products containing deoxyarbutin in cool conditions and avoid exposure to high temperatures to maintain efficacy throughout the product's shelf life.

Applications in Dermatology and Cosmetics

The proven efficacy and favorable safety profile of deoxyarbutin have led to its incorporation in various dermatological and cosmetic formulations targeting hyperpigmentation concerns. The primary applications include:

  • Treatment of melasma, a common pigmentation disorder characterized by brown or gray-brown patches typically on the face

  • Reduction of solar lentigines (age spots or sun spots) caused by cumulative sun exposure

  • General skin brightening and evening of skin tone

  • Post-inflammatory hyperpigmentation management following acne, eczema, or skin injuries

  • As an alternative to hydroquinone for patients who cannot tolerate or prefer to avoid traditional skin-lightening agents

In commercial formulations, deoxyarbutin is typically incorporated at a concentration of 2%, which has been clinically demonstrated to be as effective as 4% hydroquinone . These formulations may include serums, creams, lotions, and other leave-on products designed for daily application to affected areas.

The reversible nature of deoxyarbutin's action on melanin production makes it particularly suitable for controlled skin lightening, where the goal is to achieve a more even skin tone rather than permanent depigmentation. This characteristic, combined with its efficacy and safety profile, positions deoxyarbutin as a valuable addition to the dermatologist's armamentarium for addressing various hyperpigmentation disorders.

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